TH34

説明

Contextualization of TH34 within the Landscape of Novel Chemical Entities

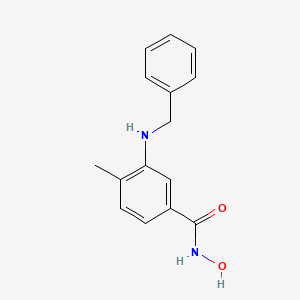

Novel chemical entities (NCEs) are compounds that have not been previously approved by regulatory bodies and are undergoing investigation for potential biological or therapeutic effects fda.govwisdomlib.orgwikipedia.org. These entities represent the output of extensive research and development efforts aimed at identifying molecules with specific interactions within biological systems wisdomlib.orgwikipedia.org. This compound is positioned within this landscape as a synthetically derived small molecule, specifically identified as 3-(N-benzylamino)-4-methylbenzhydroxamic acid patsnap.com. Its novelty lies in its distinct chemical structure and its observed biological activities, which differentiate it from previously characterized compounds. The exploration of NCEs like this compound is fundamental to expanding the repertoire of chemical tools available for probing biological complexity and for the potential development of new therapeutic agents wisdomlib.org.

Rationale for Academic Investigation of this compound

The rationale for the academic investigation of a chemical compound like this compound is typically driven by the identification of a knowledge gap or an unresolved biological problem that the compound's properties can help address mwediting.comeditage.comcwauthors.comenago.commyprivatephd.com. In the case of this compound, research has indicated its activity as an inhibitor of specific histone deacetylase (HDAC) enzymes, namely HDAC6, HDAC8, and HDAC10 patsnap.com. High expression levels of HDAC8 and HDAC10 have been correlated with poor outcomes in neuroblastoma, a common extracranial solid tumor in childhood patsnap.com. This association provides a strong impetus for investigating compounds that can modulate the activity of these particular enzymes. The academic rationale for studying this compound stems from its potential to serve as a chemical probe to further elucidate the roles of HDAC6, HDAC8, and HDAC10 in neuroblastoma pathology and to explore the therapeutic implications of their inhibition patsnap.com. Academic research aims to understand the fundamental mechanisms by which this compound interacts with these targets and the downstream biological consequences of such interactions.

Overview of Current Research Trajectories Pertaining to this compound

Current research trajectories concerning this compound are primarily focused on exploring its biological effects, particularly in the context of the findings related to HDAC inhibition. A notable research direction involves investigating its activity in neuroblastoma cell lines patsnap.com. Studies have shown that this compound can induce caspase-dependent programmed cell death in several human neuroblastoma cell lines in a concentration-dependent manner patsnap.com. This finding highlights a key area of investigation: the mechanisms underlying this compound-induced cell death in cancer models.

Further research trajectories are likely to involve detailed biochemical and cellular studies to:

Confirm and precisely characterize the inhibitory profile of this compound against HDAC6, HDAC8, and HDAC10, potentially determining IC50 values and selectivity against other HDAC isoforms patsnap.com.

Investigate the cellular pathways affected by this compound treatment beyond HDAC inhibition, to understand the full spectrum of its biological activity.

Explore the relationship between this compound's chemical structure and its biological activity through structure-activity relationship (SAR) studies.

Assess the compound's effects in various cellular contexts to determine the specificity of its activity.

While detailed data tables from specific studies on this compound were not extensively available in the search results, the key findings from the referenced research can be summarized:

| Compound | Target(s) Inhibited (at micromolar concentrations) | Observed Effect in Neuroblastoma Cell Lines |

| This compound | HDAC6, HDAC8, HDAC10 | Induces caspase-dependent programmed cell death |

This table represents a summary of the reported biological activity of this compound based on the available research findings patsnap.com.

The current research trajectories for this compound are thus centered on validating and expanding upon the initial observations of its HDAC inhibitory activity and its pro-apoptotic effects in neuroblastoma models, aiming to position it as a valuable tool for chemical biology studies and a potential lead compound for further investigation.

特性

IUPAC Name |

3-(benzylamino)-N-hydroxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBARTUEWCQNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Structural Elucidation of Th34

Strategic Approaches to TH34 Chemical Synthesis

The synthesis of bicyclic hydroxamic acid derivatives often involves multi-step convergent or linear strategies, leveraging various functional group transformations and cyclization reactions to construct the complex bicyclic core and incorporate the hydroxamic acid functionality.

Total Synthesis Pathways of Bicyclic Hydroxamic Acid Derivatives Related to this compound

Total synthesis approaches for bicyclic hydroxamic acid derivatives typically involve the construction of the bicyclic ring system followed by or concomitant with the introduction of the hydroxamic acid group. One strategy involves the cyclocondensation of α-aminohydroxamic acids with keto acids, which can yield enantiomerically enriched bicyclic hydroxamic acids in a chemo- and stereoselective manner. Another approach to bicyclic systems, though not specifically hydroxamic acids, involves intramolecular C(sp3)–H γ-lactamization as a key step, which could potentially be adapted for the synthesis of bicyclic structures that are subsequently functionalized to incorporate the hydroxamic acid moiety. Radical cyclization reactions have also been explored in the assembly of complex nitrogen-containing scaffolds, which could be relevant for constructing bicyclic systems found in some hydroxamic acid derivatives.

An alternative route to bicyclic hydroxamic acid-containing β-lactams has been demonstrated through palladium-catalyzed oxidative amidation of alkenes. This method highlights the use of transition metal catalysis in constructing cyclic systems bearing the hydroxamic acid functionality.

Synthesis of specific bicyclic hydroxamic acids has been achieved through uncommon reaction pathways, such as a nitro group rearrangement between β-nitrostyrenes and dimedone. This two-step sequence yielded bicyclic hydroxamic acids in good yields (57-80%). The proposed mechanism for this transformation involves Michael addition, followed by the formation of a nitrile oxide intermediate and subsequent cyclization.

Chemo- and Regioselective Synthetic Transformations for this compound Analogs

Achieving chemo- and regioselectivity is paramount in the synthesis of complex bicyclic hydroxamic acid derivatives due to the presence of multiple reactive functional groups and potential reaction sites. Regioselective reactions are crucial for directing bond formation to the desired positions within the bicyclic framework and ensuring the hydroxamic acid group is correctly installed. Examples of regioselective synthesis in related cyclic hydroxamic acids include the condensation of glycine hydroxamic acid with aliphatic ketones and acetophenone. The cyclocondensation of racemic amino acid hydroxamic acids with acetone also regioselectively afforded corresponding cyclic hydroxamic acids.

Chemoselective transformations are necessary to selectively react one functional group in the presence of others. The synthesis of hydroxamic acids from carboxylic acids, esters, or amides requires chemoselective activation and reaction with hydroxylamine or a protected hydroxylamine. Different activating agents and reaction conditions can influence the chemoselectivity of hydroxamic acid formation.

Catalytic Strategies in this compound Derivative Synthesis

Catalysis plays a significant role in enabling efficient and selective synthesis of hydroxamic acid derivatives. Various catalysts have been employed in the formation of the hydroxamic acid moiety and the construction of the bicyclic scaffold. Palladium catalysis, for instance, has been utilized in oxidative amidation reactions to synthesize bicyclic β-lactams containing hydroxamic acid groups. Metal-free oxidative amidation of aldehydes using N-hydroxysuccinimide and cobalt diacetate as a catalyst for electron transfer has also been reported for hydroxamic acid synthesis.

Cross-metathesis reactions, often catalyzed by ruthenium complexes like Grubbs' catalysts, provide a method for forming carbon-carbon double bonds and have been applied to the synthesis of α,β-unsaturated hydroxamates. Subsequent hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel can then yield saturated hydroxamic acid derivatives.

Other catalytic methods in hydroxamic acid synthesis include the use of KCN as a catalyst for the reaction of ester derivatives with aqueous hydroxylamine. Cyanuric chloride has also been used to activate carboxylic acids for reaction with hydroxylamine.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation of this compound

Structural confirmation of bicyclic hydroxamic acid derivatives relies heavily on a combination of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, stereochemistry, and molecular mass.

Nuclear Magnetic Resonance Spectroscopy for this compound Stereochemistry and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and stereochemistry of organic molecules, including bicyclic hydroxamic acids. Both 1H NMR and 13C NMR spectroscopy are routinely used to identify different types of protons and carbons in the molecule, their chemical environments, and their connectivity based on coupling patterns and chemical shifts.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis of this compound

Mass Spectrometry (MS) is essential for determining the molecular mass of a compound and obtaining information about its fragmentation pattern, which can aid in structural confirmation. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly applied to hydroxamic acid derivatives.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. Analysis of the fragmentation pattern in the mass spectrum provides insights into the structural subunits of the molecule. When subjected to ionization, molecules break apart in characteristic ways, and the masses of these fragments can be used to deduce the connectivity and arrangement of atoms. For instance, the fragmentation patterns of hydroxamic acid derivatives of benzoxazinones have been studied using ESI-TOFMS, revealing characteristic ions corresponding to structural fragments. The stability of hydroxamic acids under MS conditions can influence the observed fragmentation, often leading to numerous fragments.

Molecular Mechanisms of Action of Th34

Investigation of TH34's Direct Molecular Targets

Understanding the direct molecular targets of this compound is crucial for elucidating its mechanism of action. Studies have primarily identified this compound as an inhibitor of certain HDAC enzymes.

Histone Deacetylase (HDAC) Inhibition Profile of this compound, including Selectivity (e.g., HDAC10)

This compound functions as a histone deacetylase (HDAC) inhibitor, demonstrating a notable selectivity profile. It shows pronounced selectivity for HDACs 6, 8, and 10 over HDACs 1, 2, and 3. selleckchem.comselleckchem.comnih.govbenthamdirect.com NanoBRET assays have been employed to assess the binding affinity of this compound to various HDAC isoforms. selleckchem.comselleckchem.com These studies indicate that this compound strongly binds to HDAC6, 8, and 10 with low-micromolar IC50 concentrations. selleckchem.comselleckchem.com Specifically, the IC50 values determined were 4.6 µM for HDAC6, 1.9 µM for HDAC8, and 7.7 µM for HDAC10. selleckchem.comselleckchem.com In contrast, this compound shows no substantial affinity to HDAC2 at concentrations up to 50 µM. selleckchem.com This selectivity profile distinguishes this compound from pan-HDAC inhibitors and suggests potential for targeting specific biological processes mediated by HDACs 6, 8, and 10. nih.govbenthamdirect.com

The HDAC inhibition profile of this compound is summarized in the table below:

| Target HDAC Isoform | IC50 (µM) | Assay Method | Selectivity |

| HDAC6 | 4.6 | NanoBRET | Selective |

| HDAC8 | 1.9 | NanoBRET | Selective |

| HDAC10 | 7.7 | NanoBRET | Selective |

| HDAC1 | >50 | Not specified | Low affinity |

| HDAC2 | >50 | NanoBRET | Low affinity |

| HDAC3 | >50 | Not specified | Low affinity |

Note: IC50 values for HDAC1 and HDAC3 are inferred as >50 µM based on the stated selectivity over these isoforms at concentrations up to 50 µM for HDAC2. selleckchem.com

Target Engagement Studies of this compound in Cellular Systems

Target engagement studies are critical for confirming that a compound interacts with its intended target within a living cellular environment. nih.govpelagobio.comnih.gov The NanoBRET assay, which provided the HDAC inhibition IC50 values, is a method used for assessing target engagement in cellular systems. selleckchem.comselleckchem.com Beyond direct binding assays, the downstream effects of HDAC inhibition by this compound in cells also provide evidence of target engagement. Treatment with this compound has been shown to induce hyperacetylation of tubulin and SMC3. selleckchem.com These proteins are known substrates of certain HDACs, and their increased acetylation levels following this compound treatment serve as biomarkers indicating that the compound is effectively inhibiting HDAC activity within the cellular context. selleckchem.com

Intracellular Signaling Pathway Modulation by this compound

Inhibition of specific HDACs by this compound leads to the modulation of various intracellular signaling pathways, influencing key cellular processes such as cell cycle progression, DNA damage response, and apoptosis.

Induction of DNA Damage Response Pathways by this compound

Cells have sophisticated mechanisms, collectively known as the DNA Damage Response (DDR), to detect and repair DNA lesions. astrazeneca.commdpi.comembo.org Induction of DNA damage can activate these pathways, potentially leading to cell cycle arrest or apoptosis if the damage is irreparable. astrazeneca.commdpi.com Studies have demonstrated that this compound induces DNA damage in high-grade neuroblastoma cells. nih.govresearchgate.net This includes the induction of DNA double-strand breaks. nih.govresearchgate.net The induction of DNA damage by this compound triggers the activation of DDR pathways. researchgate.net For instance, inhibition of HDAC6, one of this compound's targets, has been linked to the induction of an ataxia telangiectasia mutated (ATM)-dependent DNA damage response. researchgate.net

Differentiation Induction Signaling in Malignant Cells by this compound (e.g., Neuroblastoma Differentiation)

This compound has demonstrated the capacity to induce differentiation in neuroblastoma cell lines. Studies have shown that treatment with this compound leads to observable signs of neuronal differentiation. This includes the induction of DNA damage and caspase-dependent cell death in neuroblastoma cells. Notably, this compound exhibited limited cytotoxic effects on proliferating non-malignant fibroblasts, suggesting a degree of selectivity towards malignant cells. researchgate.net

Further detailed analysis in SK-N-BE(2)-C neuroblastoma cells treated with this compound revealed an increase in the relative expression of NTRK1 (Neurotrophic Receptor Tyrosine Kinase 1) after 72 hours. researchgate.net Morphological changes indicative of differentiation, such as the relative number and length of neurites, were quantified after treatment with varying concentrations of this compound over several days. researchgate.net Fluorescence microscopy has also been used to analyze the expression of neurofilament M, a marker of neuronal differentiation, in this compound-treated cells. researchgate.net

Differentiation in neuroblastoma is often impaired, as these tumors arise from immature neural crest cells that fail to develop into mature cells. nih.gov Inducing differentiation in neuroblastoma is a therapeutic strategy aimed at re-directing these cells towards a more mature, less proliferative state. wellcomeopenresearch.org While agents like retinoic acid are known to induce differentiation in neuroblastoma cells, their effectiveness can be limited. nih.govpnas.org The observed effects of this compound on inducing neuronal differentiation markers and morphological changes suggest its potential in this context.

Data from studies on SK-N-BE(2)-C cells treated with 10 µM this compound for 6 days illustrate the impact on neurite formation:

| Treatment | Relative Number of Neurites | Relative Length of Neurites |

| Solvent Control | 1.0 | 1.0 |

| This compound (10 µM) | Significantly Increased | Significantly Increased |

Note: Data is representative and based on quantification from microscopic images. researchgate.net

The induction of differentiation signaling by this compound appears to involve complex intracellular pathways. While the precise cascade initiated by this compound is under investigation, differentiation processes in general are known to be controlled by cell signaling, often involving growth factors and their interaction with membrane receptors, leading to downstream transcriptional changes. wikipedia.orgplos.org

Downstream Transcriptional and Post-Translational Effects of this compound

The biological effects of this compound, including differentiation induction and cell cycle arrest, are mediated by its influence on downstream molecular processes, specifically at the transcriptional and post-translational levels.

At the transcriptional level, this compound treatment has been shown to affect the expression of specific genes. In SK-N-BE(2)-C and IMR-32 neuroblastoma cells treated with 10 µM this compound for 72 hours, there was a change in the relative expression of CDKN1A (Cyclin Dependent Kinase Inhibitor 1A). researchgate.net CDKN1A, also known as p21, is a cell cycle regulator that can induce cell cycle arrest, aligning with the observed effects of this compound on cell cycle arrest in neuroblastoma cells. researchgate.net

The influence of this compound on gene expression is a key aspect of its mechanism. Transcriptional regulation involves complex interactions between transcription factors, co-regulators, and the chromatin structure, ultimately controlling which genes are transcribed into mRNA. nih.govoup.comfrontiersin.org Changes in transcriptional profiles can lead to significant alterations in cellular behavior, including differentiation and cell cycle progression.

Post-translational modifications (PTMs) are crucial regulatory mechanisms that alter protein function, localization, and interactions after protein synthesis. thermofisher.comfrontiersin.org These modifications, such as phosphorylation, acetylation, and ubiquitination, significantly expand the functional diversity of the proteome. thermofisher.comfrontiersin.orgabcam.com While specific post-translational effects directly attributed to this compound are still being elucidated, its impact on cellular processes like differentiation and cell cycle control strongly suggests that it likely influences the PTM status of key proteins involved in these pathways. Aberrant PTMs are frequently implicated in diseases, including cancer, by affecting signal transduction, metabolism, and protein turnover. frontiersin.orgabcam.com Understanding how this compound modulates PTMs would provide further insight into its mechanism of action.

The observed DNA damage induced by this compound could also trigger downstream signaling cascades that involve both transcriptional and post-translational responses aimed at DNA repair or apoptosis. researchgate.net

Summary of Observed Transcriptional Effects of this compound (10 µM, 72h treatment):

| Cell Line | Gene | Relative Expression Change (vs. Solvent Control) |

| SK-N-BE(2)-C | NTRK1 | Increased |

| SK-N-BE(2)-C | CDKN1A | Increased |

| IMR-32 | CDKN1A | Increased |

Note: Data is based on relative expression determined using the 2−ΔΔCt method. researchgate.net

The interplay between transcriptional and post-translational modifications is critical for regulating cellular fate and function. wikipedia.org this compound's ability to influence both differentiation markers and cell cycle regulators underscores its multifaceted molecular effects in malignant cells.

Computational and Theoretical Approaches in Th34 Research

Molecular Docking and Ligand-Protein Interaction Modeling of TH34 with Identified Targets

Molecular docking is a widely used computational technique aimed at predicting the preferred orientation (pose) of a ligand, such as this compound, when bound to a biological target, typically a protein or enzyme. This method helps to understand the potential binding modes and estimate the binding affinity between the ligand and its target. leidenuniv.nlresearchgate.net The process involves computationally simulating the interaction between the 3D structure of this compound and the 3D structure of the target protein. researchgate.net Various algorithms and scoring functions are employed to explore possible binding poses and evaluate their stability based on factors like shape complementarity, electrostatic interactions, and hydrogen bonding. leidenuniv.nlresearchgate.net

For this compound, molecular docking studies would involve:

Target Identification: Identifying relevant biological targets with which this compound is hypothesized or known to interact.

Structure Preparation: Preparing the 3D structures of both this compound and the target protein, which may involve optimizing geometries, adding hydrogen atoms, and assigning charges. researchgate.net

Docking Simulation: Running docking simulations using specialized software to sample different orientations and conformations of this compound within the target's binding site. leidenuniv.nl

Pose Analysis and Scoring: Analyzing the generated poses and scoring them based on their predicted binding affinity. researchgate.net The top-ranked poses would represent the most probable binding orientations.

Interaction Analysis: Examining the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between this compound and the amino acid residues in the binding site to understand the nature of the interaction.

While specific data for this compound is unavailable, a hypothetical molecular docking analysis with a target protein might yield data similar to the illustrative table below, showing potential binding poses and their corresponding scores:

| Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Arg123, Tyr345, Leu456 |

| 2 | -7.9 | Glu234, Phe456, Val567 |

| 3 | -7.1 | Lys345, Ala567, Ser678 |

(Note: This is an illustrative table. Actual data would depend on the specific target and docking software used.)

Molecular docking provides a valuable initial step in understanding how this compound might interact with biological macromolecules and can guide further investigations. leidenuniv.nlacs.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity of this compound

Molecular Dynamics (MD) simulations provide a more dynamic view of the interactions between this compound and its environment or target protein over time. Unlike static docking methods, MD simulations account for the flexibility of both the ligand and the protein, offering insights into conformational changes, the stability of binding poses, and the dynamics of molecular interactions. chemrxiv.orgresearchgate.net This approach simulates the motion of atoms and molecules based on physical laws, providing trajectories that show how the system evolves over a given time scale. researchgate.net

For this compound, MD simulations could be used to:

Conformational Analysis: Study the intrinsic flexibility and preferred conformations of this compound in different environments (e.g., in solution, in a membrane).

Binding Pose Stability: Evaluate the stability of the binding poses predicted by molecular docking, observing how this compound behaves within the binding site over time. researchgate.netrsc.org

Binding Affinity Refinement: Calculate or refine binding free energies using methods like MM/PBSA or MM/GBSA based on MD trajectories, providing a more accurate estimation of binding strength than docking scores alone. rsc.orgmdpi.com

Investigate Induced Fit: Observe conformational changes in the target protein upon this compound binding. leidenuniv.nl

Explore Binding/Unbinding Pathways: In some cases, MD simulations can provide insights into how this compound associates with or dissociates from its target.

MD simulations require significant computational resources and the duration of the simulation is a critical factor in capturing relevant events. rsc.org While specific MD data for this compound is unavailable, hypothetical results from MD simulations of this compound bound to a target protein might be presented as analyses of root mean square deviation (RMSD) to assess stability, or fluctuations of key residues in the binding site (RMSF). Binding free energy calculations from MD could yield data points as shown in the illustrative table below:

| Simulation Replicate | Binding Free Energy (kcal/mol) (MM/GBSA) |

| 1 | -10.2 |

| 2 | -9.8 |

| 3 | -10.5 |

(Note: This is an illustrative table. Actual data would depend on the system, simulation parameters, and analysis method.)

MD simulations offer crucial dynamic information that complements the static picture from docking, leading to a more comprehensive understanding of this compound's interactions. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations delve into the electronic structure of this compound, providing fundamental insights into its properties and reactivity. These methods use the principles of quantum mechanics to calculate properties such as molecular geometry, energy levels, charge distribution, and spectroscopic parameters. aspbs.comwikipedia.org Density Functional Theory (DFT) and ab initio methods are common approaches used in quantum chemistry. aspbs.comwikipedia.orgresearchgate.net

For this compound, quantum chemical calculations could be applied to:

Geometry Optimization: Determine the most stable 3D structure of this compound.

Electronic Structure Analysis: Calculate molecular orbitals (e.g., HOMO and LUMO), atomic charges, and electrostatic potentials to understand electron distribution and potential sites for chemical reactions. researchgate.nettandfonline.comtandfonline.commdpi.com

Reactivity Prediction: Assess the likely reaction pathways and reactivity of this compound by analyzing frontier molecular orbitals and energy barriers. tandfonline.commdpi.comroyalsocietypublishing.org

Spectroscopic Property Prediction: Simulate spectroscopic data (e.g., IR, NMR, UV-Vis) to aid in experimental characterization. wikipedia.org

Acidity/Basicity Prediction: Calculate proton affinities or deprotonation energies to estimate acidic or basic properties.

Quantum chemical calculations can be computationally intensive, especially for larger molecules. aspbs.com While specific quantum chemical data for this compound is not available, illustrative data from such calculations might include HOMO-LUMO energy gaps or partial atomic charges, as shown in the hypothetical table below:

| Property | Value (Hypothetical) | Unit |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Partial Charge on Atom X | -0.35 | e |

| Dipole Moment | 2.8 | Debye |

(Note: This is an illustrative table. Actual data would depend on the specific method and basis set used.)

These calculations provide a fundamental understanding of this compound's electronic nature, which is crucial for predicting its chemical behavior and interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that aims to build predictive models correlating the chemical structure of compounds with their biological activity or other properties. mdpi.com By analyzing a series of compounds structurally related to this compound and their measured activities, QSAR models can identify the key structural features that influence activity. nih.govresearchgate.netexcli.de These models can then be used to predict the activity of new, untested this compound analogs and guide the rational design of compounds with improved properties. mdpi.comnih.gov

The QSAR modeling process typically involves:

Data Collection: Gathering a dataset of this compound and its analogs with experimentally determined activity data. mdpi.com

Molecular Descriptor Calculation: Calculating numerical descriptors that represent various structural, physicochemical, and electronic properties of each compound. mdpi.comresearchgate.net

Model Building: Using statistical or machine learning techniques (e.g., multiple linear regression, support vector machines, neural networks) to build a model that relates the descriptors to the activity. nih.govresearchgate.net

Model Validation: Rigorously validating the model to ensure its robustness and predictive power. nih.govresearchgate.net

Prediction and Interpretation: Using the validated model to predict the activity of new analogs and interpreting the model to understand which structural features are important for activity. mdpi.com

While a specific QSAR study for this compound and its analogs is not available, hypothetical QSAR results might involve a predictive model equation or a list of significant molecular descriptors and their impact on activity, as shown in the illustrative table below:

| Descriptor | Coefficient (Hypothetical) | Significance |

| LogP (Lipophilicity) | 0.55 | High |

| Molecular Weight | -0.12 | Medium |

| Number of Hydrogen Bond Donors | -0.80 | High |

| Polar Surface Area | -0.05 | Medium |

(Note: This is an illustrative table. Actual data would depend on the specific dataset and modeling approach.)

QSAR modeling provides a powerful framework for optimizing the structure of this compound to enhance desired properties and facilitates the rational design of novel analogs with potentially improved activity or reduced off-target effects. nih.govexcli.de

Advanced Methodological Frameworks in Th34 Research

High-Throughput Screening (HTS) for TH34 Analog Discovery and Optimization

High-throughput screening (HTS) plays a crucial role in the discovery and optimization of chemical compounds with desired biological activities. While specific details on HTS campaigns solely focused on discovering this compound analogs are not extensively detailed in the provided search results, the context of this compound's identification and characterization within HDAC inhibitor research highlights the application of screening methodologies. This compound itself was characterized for its inhibitory activity against various HDACs using assays that can be adapted for high-throughput formats, such as NanoBRET assays, which determined its low-micromolar IC50 concentrations against HDAC6, HDAC8, and HDAC10 nih.gov.

The broader field of HDAC inhibitor discovery frequently utilizes HTS to identify lead compounds and explore structure-activity relationships for optimization nih.gov. Research groups studying this compound are involved in high-throughput drug screening efforts, including the use of zebrafish embryo xenograft models for medium- to high-throughput in vivo drug screening to identify potential therapeutic strategies in pediatric cancers like neuroblastoma. This suggests that while direct HTS for new this compound analogs might not be explicitly described, the research environment surrounding this compound actively employs HTS principles for drug discovery and validation. The process of identifying and optimizing HDAC inhibitors, including compounds like this compound, often begins with screening diverse chemical libraries to find hits that can then be further developed.

Transcriptomic Analysis (RNA-Seq) for Gene Expression Modulation by this compound

Transcriptomic analysis, particularly RNA sequencing (RNA-Seq), allows for the comprehensive study of gene expression changes in response to a stimulus like a chemical compound. This method is pertinent to understanding how this compound, as an HDAC inhibitor, might modulate gene expression.

Research related to this compound and HDAC inhibitors has utilized transcriptomic analysis. One study investigating natural bioactive compounds targeting HDACs in cancer cells included RNA-Seq analysis. Another snippet mentions investigating differences in gene expression profiles between HDAC8 inhibitor-sensitive and treatment-surviving cells, noting this compound as a selective HDAC6/8/10 inhibitor in this context. This suggests that RNA-Seq is used to explore the cellular response to HDAC inhibition, including by compounds like this compound.

HDACs influence gene expression by modifying chromatin structure and the acetylation status of transcription factors. Therefore, inhibiting specific HDACs with this compound is expected to lead to changes in the transcription of various genes. RNA-Seq can quantify these changes on a genome-wide scale, providing insights into the biological pathways affected by this compound treatment. While specific gene expression data tables for this compound treatment are not provided in the search results, the application of RNA-Seq in related studies underscores its importance in elucidating the transcriptional impact of this compound.

Advanced Imaging Techniques for Cellular Localization and Dynamics of this compound

Advanced imaging techniques are essential for visualizing the cellular localization of chemical compounds and their effects on cellular structures and dynamics. For this compound, such techniques can help understand its distribution within cells and how it affects its targets and downstream processes.

The research area involving this compound and neuroblastoma utilizes advanced imaging. One study mentions an image analysis workflow for segmented nuclei and spots at a single-cell level in the context of neuroblastoma research where this compound is studied. Another relevant technique mentioned in the context of studying tubulin deacetylases like HDAC6 (a target of this compound) is immunofluorescence microscopy, which is used to detect tubulin acetylation levels – an indicator of HDAC6 activity.

Q & A

Basic: What are the primary mechanisms by which TH34 exerts its effects on cellular differentiation and apoptosis in neuroblastoma models?

This compound selectively inhibits HDAC6/8/10, leading to histone hyperacetylation and chromatin remodeling. This triggers DNA double-strand breaks, mitotic errors, and caspase-dependent apoptosis in neuroblastoma cells . Additionally, HDAC inhibition upregulates neurodifferentiation markers, resulting in neurite-like growths during sustained treatment . Non-transformed cells (e.g., skin fibroblasts) show minimal cytotoxicity, highlighting its tumor-selective action .

Basic: What experimental models are commonly used to assess this compound's efficacy in promoting β-cell maturation?

Studies utilize human pluripotent stem cell (hPSC)-derived islet cells treated with this compound in vitro, followed by transplantation into diabetic mice. Functional maturity is validated through glucose-stimulated insulin secretion (GSIS) assays and in vivo diabetes reversal timelines . Single-cell multi-omics analysis identifies transcriptional regulators of β-cell maturation, enabling molecular validation .

Advanced: How can researchers resolve contradictions in this compound's reported effects across different cell lines (e.g., neuroblastoma vs. medulloblastoma)?

Contradictions arise from differential HDAC isoform expression and DNA repair capacity. To address this:

- Perform comparative transcriptome analysis (e.g., Venn diagrams and differential expression mapping) to identify cell line-specific pathways .

- Quantify HDAC6/8/10 activity and isoform-specific inhibitors in parallel experiments .

- Assess DNA damage markers (γH2AX foci) and cell-cycle arrest patterns to contextualize sensitivity .

Advanced: What methodological considerations are critical when designing combination therapies involving this compound and retinoic acid?

- Synergy assessment : Use the Combination Index (CI) via Chou-Talalay analysis. This compound + retinoic acid showed CI <0.1, indicating strong synergy .

- Dose optimization : Conduct matrix-based dose-response experiments to avoid overlapping toxicity.

- Temporal sequencing : Test pre-treatment vs. concurrent administration to maximize differentiation vs. apoptosis effects .

Basic: What are the standard protocols for evaluating HDAC6/8/10 inhibition by this compound in vitro?

- HDAC activity assays : Use fluorogenic substrates specific to HDAC6/8/10 isoforms.

- IC50 determination : Compare this compound’s potency (e.g., HDAC6 IC50 = 3.5 µM) against pan-HDAC inhibitors .

- Purity validation : Ensure >99% purity via HPLC and mass spectrometry to exclude off-target effects .

Advanced: How can single-cell multi-omics approaches elucidate this compound's role in β-cell maturation?

- Targeted single-cell RNA-seq : Identify transcriptional clusters enriched in this compound-treated cells, such as regulators of insulin biosynthesis (e.g., PDX1, MAFA) .

- ATAC-seq integration : Map chromatin accessibility changes to link HDAC inhibition to β-cell enhancer activation .

- Pseudotime analysis : Track differentiation trajectories to quantify maturation acceleration .

Basic: What parameters should be monitored to assess this compound-induced DNA damage in neuroblastoma cells?

- DNA damage markers : γH2AX immunofluorescence, COMET assay for strand breaks .

- Cell-cycle arrest : Flow cytometry for G2/M phase accumulation .

- Apoptosis markers : Caspase-3/7 activation and Annexin V staining .

Advanced: What strategies optimize this compound treatment duration to balance efficacy and cytotoxicity in long-term studies?

- Time-course RNA-seq : Identify early (e.g., HDAC target repression) vs. late (e.g., pro-apoptotic) response genes .

- Pulse-chase experiments : Intermittent dosing to sustain differentiation while minimizing cytotoxicity .

- Longitudinal viability assays : Monitor cell death thresholds using real-time impedance-based systems .

Basic: How do researchers validate the selectivity of this compound for HDAC isoforms 6, 8, and 10?

- Isoform-specific inhibition assays : Compare this compound’s activity against recombinant HDAC1-11 .

- CRISPR knockout models : Assess rescue of this compound effects in HDAC6/8/10-KO cells .

- Structural docking studies : Predict binding affinity to HDAC6/8/10 catalytic pockets .

Advanced: What statistical methods are recommended for analyzing gene expression data from this compound-treated versus control groups?

- Differential expression : Use DESeq2 or edgeR with FDR correction (e.g., p<0.05, |log2FC|>1) .

- Pathway enrichment : Apply GSEA or DAVID to identify suppressed/activated pathways (e.g., DNA repair, neurodifferentiation) .

- Cluster validation : Bootstrapping or silhouette analysis to confirm reproducibility of transcriptional clusters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。